Cas no 83011-43-2 (Methyl 3-hydroxy-4,5-dimethoxybenzoate)

Methyl 3-hydroxy-4,5-dimethoxybenzoate structure
83011-43-2 structure
Product Name:Methyl 3-hydroxy-4,5-dimethoxybenzoate
CAS No:83011-43-2
MF:C10H12O5
MW:212.199283599854
MDL:MFCD00598192
CID:60530
PubChem ID:2733956
Update Time:2024-10-27

Methyl 3-hydroxy-4,5-dimethoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3,4-dimethoxy-5-hydroxybenzoate
    • 3,4-Dimethoxy-5-hydroxybenzoic acid methylester
    • RARECHEM AL BF 0681
    • METHYL 4,5-DIMETHOXY-3-HYDROXYBENZOATE
    • METHYL 5-HYDROXYVERATRATE
    • METHYL 3,4-METHOXY-5-HYDROXYBENZOATE
    • 3,4-dimehtoxy-5-hydroxybenzoicd acid methyl esler
    • 3,4-Dimethoxy-5-hydroxybenzoate
    • Methyl 3-hydroxy-4,5-dimethoxybenzoate
    • [ "" ]
    • 3-Hydroxy-4,5-dimethoxybenzoic acid methyl ester
    • Methyl 3,4-O-dimethylgallate
    • AKOS005255223
    • J-522275
    • 83011-43-2
    • SCHEMBL1134668
    • FT-0601011
    • AC-614
    • LCIFXEQPXQVBGL-UHFFFAOYSA-N
    • CS-0023808
    • Methyl 3,4-O-diMethylGallate; Methyl 3,4-dimethoxy-5-hydroxybenzoate
    • AS-76337
    • D81837
    • SY020260
    • 3,4-dimethoxy-5-hydroxybenzoic acid methyl ester, AldrichCPR
    • DTXSID80370056
    • HY-N3287
    • methyl 3,4-dimethoxy-5-hydroxy-benzoate
    • A840487
    • MFCD00598192
    • 3-Hydroxy-4,5-dimethoxy-benzoic Acid Methyl Ester
    • AMY33323
    • 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
    • DB-006285
    • DTXCID70321092
    • GEO-01807
    • MDL: MFCD00598192
    • Inchi: 1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
    • InChI Key: LCIFXEQPXQVBGL-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(OC)C(OC)=C(O)C=1)OC

Computed Properties

  • Exact Mass: 212.06800
  • Monoisotopic Mass: 212.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65A^2
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3006 (rough estimate)
  • Melting Point: 80-84 ºC
  • Boiling Point: 312.03°C (rough estimate)
  • Flash Point: 144.8 °C
  • Refractive Index: 1.5140 (estimate)
  • PSA: 64.99000
  • LogP: 1.19600
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Methyl 3-hydroxy-4,5-dimethoxybenzoate Security Information

Methyl 3-hydroxy-4,5-dimethoxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Methyl 3-hydroxy-4,5-dimethoxybenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Enantioselective synthesis and photoracemization studies of (+)-2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, an advanced intermediate of a dihydrofolate reductase inhibitor
Wipf, Peter; et al, Journal of Organic Chemistry, 1999, 64(14), 5321-5324

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; 2 h, rt
Reference
Synthesis and anti-platelet activity of obovatol derivatives
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2011, 34(7), 1107-1112

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C
Reference
Synthesis of obovatol derivatives and their preliminary evaluation as antitumor agents
Lee, Mi-Sung; et al, Bulletin of the Korean Chemical Society, 2007, 28(9), 1601-1604

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 min, rt; 100 min, rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Sulfuric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  24 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
1.6 Reagents: Sodium carbonate Solvents: Water ;  rt
1.7 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 50 °C; 50 °C → rt
1.8 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Synthesis and biological evaluation of phenstatin metabolites
Ghinet, Alina; et al, Bioorganic & Medicinal Chemistry, 2011, 19(20), 6042-6054

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane
Reference
Synthesis of isoflavones. V. Irigenin and tectorigenin
Baker, Wilson; et al, Journal of the Chemical Society [Section] C: Organic, 1970, (9), 1219-23

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
Reference
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Production Method 8

Reaction Conditions
1.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Pyridine
2.1 Reagents: Diazomethane Solvents: Dichloromethane
Reference
Synthesis of perrottetin F and G, two linear bis(bibenzyl) ethers from Radula perrottetii
Mezey-Vandor, Gabriella; et al, Liebigs Annalen der Chemie, 1989, (4), 401-3

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Production Method 11

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
2.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane
Reference
Synthesis of isoflavones. V. Irigenin and tectorigenin
Baker, Wilson; et al, Journal of the Chemical Society [Section] C: Organic, 1970, (9), 1219-23

Production Method 13

Reaction Conditions
1.1 Reagents: Triethyl orthoformate Catalysts: Amberlyst 15 Solvents: Benzene
1.2 Reagents: Benzyl bromide ,  Potassium carbonate Solvents: Dimethylformamide
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Total syntheses of the metabolites of schizandrin
Tanaka, Masahide; et al, Tetrahedron, 1995, 51(43), 11703-24

Production Method 14

Reaction Conditions
Reference
Pt(IV)-catalyzed cyclization of arene-alkyne substrates via C-H bond functionalization
Pastine, Stefan J.; et al, Tetrahedron, 2003, 59(45), 8859-8868

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 - 55 °C
Reference
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 - 55 °C
Reference
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Production Method 17

Reaction Conditions
1.1 Reagents: Diazomethane Solvents: Dichloromethane
Reference
Synthesis of perrottetin F and G, two linear bis(bibenzyl) ethers from Radula perrottetii
Mezey-Vandor, Gabriella; et al, Liebigs Annalen der Chemie, 1989, (4), 401-3

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
Reference
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Production Method 19

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Production Method 20

Reaction Conditions
1.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
1.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
1.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Production Method 21

Reaction Conditions
1.1 Reagents: Silver trifluoroacetate ,  Iodine Solvents: Chloroform ;  10 min, -5 °C
2.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Reference
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Methyl 3-hydroxy-4,5-dimethoxybenzoate Raw materials

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Methyl 3-hydroxy-4,5-dimethoxybenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:83011-43-2)Methyl 3-hydroxy-4,5-dimethoxybenzoate
Order Number:A840487
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):393.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:83011-43-2)Methyl 3-hydroxy-4,5-dimethoxybenzoate
A840487
Purity:99%
Quantity:5g
Price ($):393.0
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